![molecular formula C17H18BrN5O2 B13891233 Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate is a complex organic compound with a molecular formula of C18H18BrN5O2. This compound is characterized by the presence of an imidazo[1,5-a]pyrazine ring system, which is substituted with an amino group and a bromine atom. The compound also contains a benzyl carbamate moiety, which is linked to the imidazo[1,5-a]pyrazine ring via a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then functionalized with an amino group and a bromine atom. The final step involves the coupling of the functionalized imidazo[1,5-a]pyrazine with benzyl carbamate under specific reaction conditions.
For example, the synthesis might involve the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functionalization: The imidazo[1,5-a]pyrazine core is then functionalized with an amino group and a bromine atom using suitable reagents and conditions.
Coupling with benzyl carbamate: The final step involves the coupling of the functionalized imidazo[1,5-a]pyrazine with benzyl carbamate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound, such as nitro derivatives or amines.
Aplicaciones Científicas De Investigación
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate moiety. This structural uniqueness may confer distinct biological and chemical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H18BrN5O2 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C17H18BrN5O2/c1-11(9-21-17(24)25-10-12-5-3-2-4-6-12)16-22-14(18)13-15(19)20-7-8-23(13)16/h2-8,11H,9-10H2,1H3,(H2,19,20)(H,21,24) |
Clave InChI |
UCKDKDQFXSHIQG-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)OCC1=CC=CC=C1)C2=NC(=C3N2C=CN=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
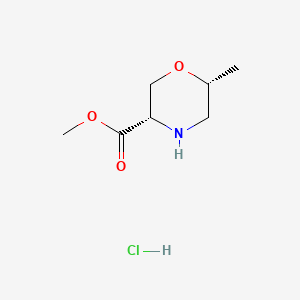
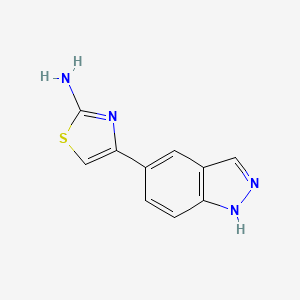
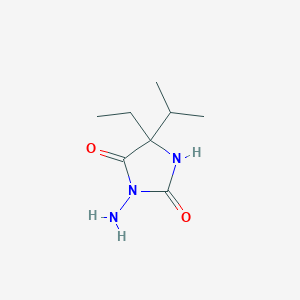
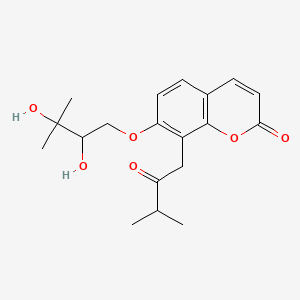
![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)
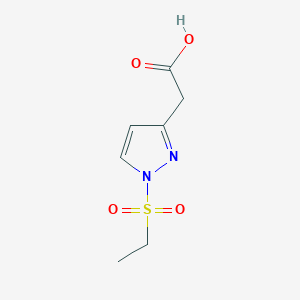
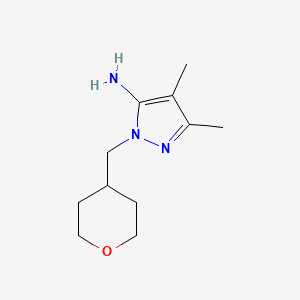
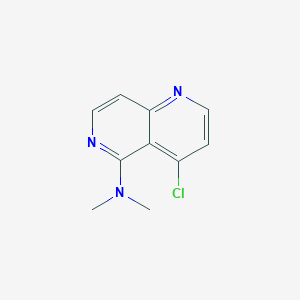
![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)

![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
